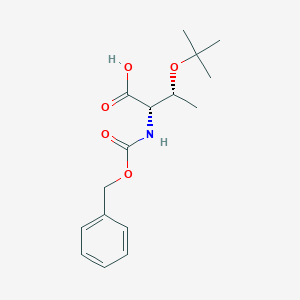

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Descripción general

Descripción

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, a tert-butoxy group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.

Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

Introduction of tert-Butoxy Group: The tert-butoxy group is introduced via tert-butyl chloroformate (Boc-Cl) under basic conditions.

Coupling Reactions: The protected amino acid is then coupled with other intermediates using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production often employs flow microreactor systems for the efficient and scalable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.

Substitution: The tert-butoxy group can be substituted under acidic conditions to yield various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection of the tert-butoxy group.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Deprotected amino acids or their derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is as a protecting group in peptide synthesis. The benzyloxycarbonyl (Cbz) group serves to protect the amino functionality during the synthesis process. This protection is crucial for ensuring selective reactions without undesired side reactions occurring at the amino group.

Drug Development

The compound has been utilized in the synthesis of various pharmaceutical agents, particularly in the development of antitumor drugs such as Docetaxel and Cabazitaxel . These drugs are derived from taxane compounds, which are important in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules. The synthesis process often involves intermediates like this compound, facilitating the construction of complex molecular architectures necessary for effective drugs .

Biochemical Research

In biochemical studies, this compound can be employed to explore enzyme mechanisms and interactions due to its structural properties that mimic natural amino acids. Researchers utilize it to study protein folding and stability, as well as enzyme kinetics involving peptide substrates.

Case Study 1: Synthesis of Docetaxel

A notable study involved the use of this compound as an intermediate in synthesizing Docetaxel. The research demonstrated that employing this compound significantly improved yields and purity compared to traditional methods. The methodology included selective benzylation and subsequent coupling reactions that highlighted the efficiency of using protected amino acids in complex organic syntheses .

Case Study 2: Peptide Library Construction

Another application was reported in constructing peptide libraries for drug discovery. The compound served as a versatile building block allowing for the incorporation of various side chains while maintaining structural integrity during synthesis. This approach enabled researchers to screen for potential therapeutic peptides with enhanced biological activity .

Mecanismo De Acción

The compound exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which then interacts with the target enzyme or receptor. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Similar structure but different stereochemistry.

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another stereoisomer with distinct properties.

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(methoxy)butanoic acid: Similar but with a methoxy group instead of tert-butoxy.

Uniqueness

The unique combination of the benzyloxycarbonyl and tert-butoxy groups in (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid provides distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and drug development.

Actividad Biológica

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, also known by its CAS number 16966-09-9, is a chiral amino acid derivative with significant implications in medicinal chemistry and drug development. This compound is structurally characterized by the presence of a benzyloxycarbonyl group and a tert-butoxy group, which contribute to its biological activity. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts, particularly as a potential precursor in the synthesis of various pharmaceuticals.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.35 g/mol

- CAS Number : 16966-09-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as an intermediate in the synthesis of potent anticancer agents such as Docetaxel and Cabazitaxel. These agents are known for their efficacy in treating various cancers by inhibiting microtubule function, thus preventing cell division.

The compound acts as a prodrug that can be converted into active forms that inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A study detailed the synthesis of this compound as a precursor for azumamide analogs, which are noted for their HDAC inhibitory activity. The research highlighted structure-activity relationship (SAR) studies that indicated modifications at specific positions could enhance biological efficacy against HDAC enzymes .

- Anticancer Activity :

-

Pharmacokinetics and Toxicology :

- Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate that while it exhibits some cytotoxic effects on normal cells, these are significantly lower compared to its effects on cancerous cells, suggesting a degree of selectivity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYMOTAFFJDTAG-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427035 | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16966-09-9 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.